2-Propen-1-amine,3-(3-pyridinyl)-(9CI)
Description
2-Propen-1-amine,3-(3-pyridinyl)-(9CI) (CAS 130025-03-5) is a heterocyclic organic compound with the molecular formula C₈H₁₀N₂ . Its structure comprises a propenylamine backbone substituted with a 3-pyridinyl group at the β-position.
Properties
CAS No. |
130025-03-5 |
|---|---|
Molecular Formula |
C8H10N2 |
Synonyms |
2-Propen-1-amine,3-(3-pyridinyl)-(9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine,3-(3-pyridinyl)-(9CI) typically involves the reaction of 3-pyridinecarboxaldehyde with appropriate amines under specific conditions. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-amine,3-(3-pyridinyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted amines and other derivatives.
Scientific Research Applications
2-Propen-1-amine,3-(3-pyridinyl)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propen-1-amine,3-(3-pyridinyl)-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyridine ring plays a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Structural Analogues and Substituted Amines
Zimelidine and Its Derivatives
- Zimelidine Dihydrochloride (CAS 56775-88-3): A bromophenyl- and pyridinyl-substituted propenylamine (C₁₇H₁₉BrN₂·2HCl·H₂O). Used as a serotonin reuptake inhibitor (SSRI) antidepressant. The bromophenyl group enhances lipophilicity, while the pyridinyl moiety contributes to receptor binding .
- Zimelidine Impurity 8 (CAS 140384-05-0): Shares the pyridinyl-propenylamine core but includes a 4-bromophenyl and N-propyl group (C₁₇H₁₉BrN₂). The added substituents increase molecular weight (331.25 g/mol) and likely alter pharmacokinetics compared to the parent compound .
Thienyl-Substituted Amine
- 2-Propyn-1-amine,3-(2-thienyl)-(9CI) (CAS N/A; C₇H₇NS): Replaces the pyridinyl group with a thienyl ring. Applications include intermediates in heterocyclic synthesis .
Cyclohexenyl-Substituted Amine
- 2-Cyclohexen-1-amine,3-methyl-(9CI) (CAS 51552-24-0; C₇H₁₃N): A cyclic amine with a methyl substituent. The cyclohexene ring introduces rigidity, reducing conformational flexibility compared to linear propenylamines. Used in synthetic organic chemistry, with a molecular weight of 111.19 g/mol .
Imidazole-Substituted Amine
- 2-Propen-1-amine,3-(1-methyl-1H-imidazol-5-yl)-(9CI) (CAS 192197-51-6; C₇H₁₁N₃): Features an imidazole ring, which enhances hydrogen-bonding capacity and bioavailability. The imidazole’s basicity (pKa ~7) contrasts with pyridine’s weaker basicity (pKa ~5), affecting solubility and reactivity .
Molecular and Functional Group Analysis
Physicochemical and Toxicological Comparisons
- Solubility: Pyridinyl-substituted amines (e.g., 2-Propen-1-amine,3-(3-pyridinyl)) exhibit moderate polarity due to the nitrogen lone pair, enhancing water solubility compared to non-aromatic amines like cyclohexenyl derivatives .
- Toxicity : Zimelidine shows acute oral toxicity (LD₅₀ ~300 mg/kg in rats), while thienyl and imidazole analogues may have distinct profiles due to differing metabolic pathways .
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